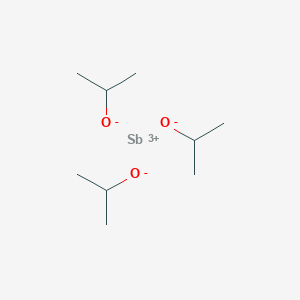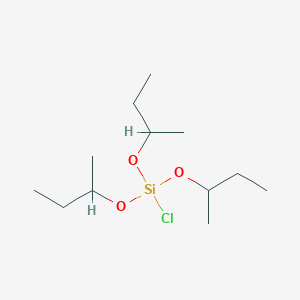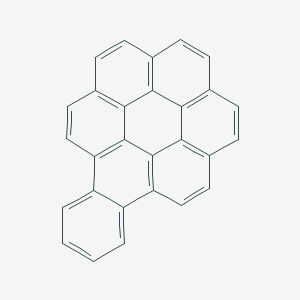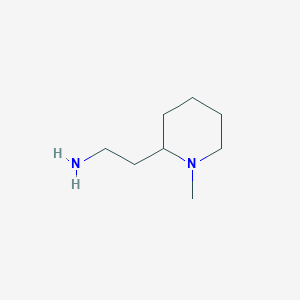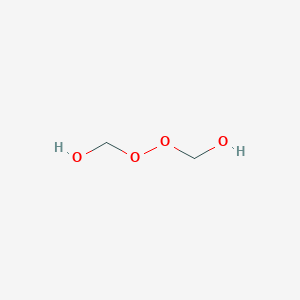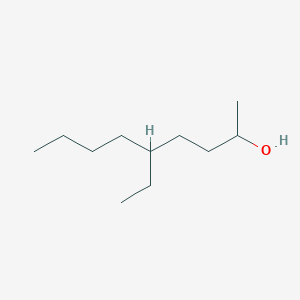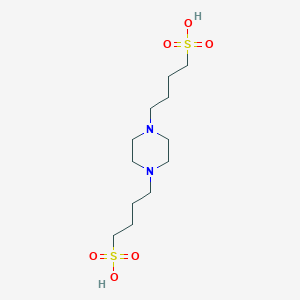
4,4'-(ピペラジン-1,4-ジイル)ビス(ブタン-1-スルホン酸)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) (abbreviated as PBBS) is an important organic compound used in many different scientific research applications. PBBS is a white, crystalline solid with a molecular formula of C10H18N2O6S2 and a molecular weight of 330.37 g/mol. It is soluble in water, methanol, and ethanol, and has a melting point of 140°C. PBBS is a strong acid and is used as a buffering agent in biochemical and physiological studies.
科学的研究の応用
新規モノ-およびビス[チエノピリジン]の前駆体
PIPBSは、新規モノ-およびビス[チエノピリジン]の合成のための汎用性の高い前駆体として使用されてきました。 これらの化合物は、抗癌剤、抗ウイルス剤、抗炎症剤、抗菌剤、抗糖尿病剤、および骨形成性抗増殖活性を含む、多様な薬理学的活性のために注目を集めています .
チエノ[2,3-b]ピリジン誘導体の合成
チエノ[2,3-b]ピリジン誘導体は、その多様な薬理学的活性のために、医薬品化学においてユニークな位置を占めています。 PIPBSはこれらの誘導体の合成に使用されてきました .
N-アリールカルボキサミドの合成
N-アリールカルボキサミドは、抗腫瘍剤、駆虫剤、抗けいれん剤、抗真菌剤、抗菌剤、殺虫剤、および除草剤を含む、幅広い生物学的活性を有しています。 PIPBSはこれらの化合物の合成に使用されてきました .
アセトアミド誘導体の合成
アセトアミド誘導体は、抗炎症剤、抗癌剤、鎮痛剤、抗菌剤、抗けいれん剤、抗結核剤、および抗COVID-19剤として、潜在的な治療的用途を持っています。 PIPBSはこれらの化合物の合成に使用されてきました .
ピペラジン誘導体の合成
ピペラジン誘導体は、抗菌剤、抗結核剤、抗癌剤、抗ウイルス剤、抗炎症剤、抗精神病剤、抗アルツハイマー病剤、抗真菌剤、抗糖尿病剤、ならびに鎮痛剤、抗けいれん剤、および抗マラリア特性を示すことが報告されています。 PIPBSはこれらの化合物の合成に使用されてきました .
3H-1,2-ジチオール-3-オンの合成
3H-1,2-ジチオール-3-オンは、多くの種類の生物学的活性、特に癌予防を特徴としています。 PIPBSはこれらの化合物の合成に使用されてきました .
作用機序
The mechanism of action for “4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)” is not specified in the search results. As a reference standard for pharmaceutical testing , it may be used to calibrate instruments or validate analytical methods, rather than having a specific biological mechanism of action.
特性
IUPAC Name |
4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCXLYATNJKYMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617197 |
Source


|
| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16045-14-0 |
Source


|
| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of the Salmonella Pathogenicity Island-2 (SPI-2) Type III Secretion System (T3SS) in Salmonella infection?
A1: The SPI-2 T3SS is crucial for Salmonella's survival and replication within host cells [, , , ]. It becomes active after the bacteria are engulfed by host cells and are residing within a membrane-bound compartment called the Salmonella-containing vacuole (SCV).
Q2: How does the SPI-2 T3SS contribute to Salmonella's virulence?
A2: The SPI-2 T3SS injects effector proteins directly into the host cell cytoplasm [, ]. These effectors interfere with various host cell functions, including: * Immune evasion: Preventing fusion of the SCV with lysosomes, thus avoiding bacterial degradation [, , ]. * Nutrient acquisition: Manipulating host cell trafficking pathways to obtain nutrients [, ]. * Modulating host cell signaling: Interfering with cell signaling cascades involved in immune responses [, ].
Q3: When is the SPI-2 T3SS expressed during infection?
A3: The SPI-2 T3SS is induced intracellularly, after Salmonella has been internalized by host cells []. This contrasts with the SPI-1 T3SS, which is activated upon initial contact with the host cell.
Q4: How does Salmonella regulate the expression of the SPI-2 T3SS?
A4: Multiple regulatory systems control SPI-2 T3SS expression, including the two-component systems SsrAB and EnvR/OmpZ, as well as the PhoP/PhoQ system []. These systems respond to environmental cues within the host cell, such as low pH and nutrient availability, to activate SPI-2 gene expression.
Q5: What is the function of the PipB effector protein?
A5: PipB is a Salmonella effector protein translocated by the SPI-2 T3SS [, , ]. It localizes to the SCV and Salmonella-induced filaments (SIF), which are tubular extensions originating from the SCV []. PipB's functions include:
* **Modulating host cell membrane trafficking:** PipB interacts with host cell proteins involved in membrane trafficking [, ].* **Promoting Salmonella survival within macrophages:** PipB contributes to Salmonella's ability to survive and replicate inside macrophages, a key immune cell type [].Q6: Does PipB have a role in SIF formation?
A6: While PipB localizes to SIF, it does not appear to be essential for their formation []. Other SPI-2 T3SS effector proteins, such as SifA, are crucial for SIF biogenesis.
Q7: What are the differences between PipB and PipB2?
A7: PipB2 is another SPI-2 T3SS effector protein with sequence similarity to PipB [, ]. Despite this similarity, PipB2 exhibits distinct localization patterns and functions compared to PipB:
* **Localization:** PipB2 localizes to the SCV, SIF, and peripheral vesicles in epithelial cells, while PipB primarily localizes to the SCV and SIF [, ].* **Function:** PipB2 plays a role in the centrifugal extension of SIF along microtubules and can influence LE/Lys compartment distribution []. This activity is distinct from PipB's functions.Q8: How does PipB interact with host cell membranes?
A8: PipB, along with PipB2, associates with host cell membranes and exhibits resistance to extraction by high salt, high pH, and to a significant extent, non-ionic detergent [, ]. This suggests a strong interaction with membrane components.
Q9: Are PipB and PipB2 found in all Salmonella species?
A9: While SigD/SopB, another SPI-5 encoded effector, is present in all Salmonella species, PipB is not found in Salmonella bongori, which also lacks a functional SPI-2 T3SS []. This suggests that PipB might be specific to certain Salmonella lineages and may have evolved later than SigD/SopB.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
